Methylmagnesium chloride
Overview
Description
Methylmagnesium chloride is an organometallic compound with the chemical formula CH₃MgCl. It is a highly flammable, colorless, and moisture-sensitive material. This compound is the simplest Grignard reagent and is commercially available, usually as a solution in tetrahydrofuran. This compound is widely used in organic synthesis due to its reactivity and versatility .
Mechanism of Action
Target of Action
Methylmagnesium chloride (CH3MgCl) is an organometallic compound and the simplest Grignard reagent . It primarily targets molecules with active hydrogen atoms, such as water, alcohols, thiols, amines, amides, acids, and sulfonic acids . It also targets molecules with active halogen atoms .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition. As a Grignard reagent, it acts as a source of a methyl carbanion equivalent . This means it behaves as if it were a negatively charged carbon atom (a carbanion), which is a strong nucleophile and can attack electrophilic carbon atoms present in other molecules .
Biochemical Pathways
This compound is involved in various biochemical pathways, primarily those involving the formation of carbon-carbon bonds. It reacts with water and other protic reagents to give methane . When treated with dioxane, ether solutions of this compound react to give an insoluble coordination polymer with the formula MgCl2(dioxane)2 .
Pharmacokinetics
It is highly reactive and sensitive to moisture , and it is usually used in a controlled laboratory environment rather than administered to living organisms.
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds. For example, it is widely used in the synthesis of quinolone antibiotics .
Action Environment
The action of this compound is highly dependent on the environment. It is highly flammable, colorless, and moisture-sensitive . It reacts violently with water , and its reactivity can be influenced by the presence of other substances, temperature, and the solvent used . It is usually handled and stored under anhydrous conditions to prevent unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmagnesium chloride is typically prepared by the reaction of methyl chloride with magnesium in an ethereal solvent such as diethyl ether or tetrahydrofuran. The reaction is highly exothermic and must be carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods: In industrial settings, this compound can be produced using methyl chloride and magnesium metal as raw materials, with methylal as a solvent. The molar ratio between magnesium metal and methyl chloride ranges from 1:0.5 to 3, and the weight ratio between magnesium metal and methylal ranges from 1:2 to 100. This method is cost-effective and allows for the recycling of methylal, further reducing production costs .
Chemical Reactions Analysis
Types of Reactions: Methylmagnesium chloride undergoes various types of reactions, including:
Addition Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It couples with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Protic Reagents: Reacts with water and alcohols to produce methane.
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Major Products Formed:
Methane: Formed when reacting with water or alcohols.
Alcohols: Formed when reacting with carbonyl compounds.
Scientific Research Applications
Methylmagnesium chloride is extensively used in scientific research due to its reactivity and versatility:
Organic Synthesis: Used to form carbon-carbon bonds, crucial in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials and polymers.
Comparison with Similar Compounds
- Methylmagnesium Bromide (CH₃MgBr)
- Methylmagnesium Iodide (CH₃MgI)
- Methyllithium (CH₃Li)
Comparison:
- Reactivity: Methylmagnesium chloride is less reactive than its bromide and iodide counterparts but offers advantages in terms of lower equivalent weight and cost.
- Solubility: It is highly soluble in ether solvents, similar to other Grignard reagents.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for reactions requiring a less reactive but cost-effective reagent .
This compound stands out due to its balance of reactivity, cost-effectiveness, and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
magnesium;carbanide;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERQOYLJJULMD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052365 | |
Record name | Chloro(methyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline] | |
Record name | Magnesium, chloromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylmagnesium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6118 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
676-58-4 | |
Record name | Methylmagnesium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, chloromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloro(methyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLMAGNESIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5740 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does methylmagnesium chloride react with carbonyl compounds?
A1: this compound adds to carbonyl compounds (aldehydes and ketones) via a nucleophilic addition mechanism. This results in the formation of a new carbon-carbon bond, ultimately yielding alcohols after hydrolysis. []
Q2: What is unique about the reaction of this compound with esters compared to other Grignard reagents?
A2: While Grignard reagents typically react with esters to produce tertiary alcohols, cerium chloride can be used as a catalyst to favor the formation of the tertiary alcohol over undesired enolization of the ketone intermediate when this compound is used. []
Q3: What is the molecular formula of this compound?
A3: The molecular formula of this compound is CH3MgCl.
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 88.82 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided research doesn't mention specific spectroscopic data for this compound, its structure and composition are confirmed through various reactions and subsequent product characterization. Spectroscopic techniques like NMR would be routinely employed to analyze this Grignard reagent.
Q6: Can this compound be used in cross-coupling reactions?
A6: Yes, research demonstrates the use of this compound in iron-catalyzed cross-coupling reactions with halogenated purines. These reactions offer a route to introduce methyl groups onto the purine scaffold, leading to the synthesis of valuable purine derivatives. [, , ] , ,
Q7: Can regioselectivity be an issue in these cross-coupling reactions?
A7: Yes, regioselectivity can be a challenge, particularly when dealing with polysubstituted substrates like trichloropurines. The reaction might yield a mixture of regioisomers, requiring careful purification and identification of the desired product. []
Q8: Is this compound involved in any ring-opening reactions?
A8: Yes, research highlights its use in the ring-opening reaction of 1-acetyl-2-[(trimethylsilyl)methyl]cyclobutanes to produce (Z)-6-(trimethylsiloxy)-1,5-heptadienes stereoselectively. This method provides access to valuable building blocks for organic synthesis. []
Q9: What is a unique application of this compound in carbohydrate chemistry?
A9: It serves as a key reagent in the homologation of protected monosaccharides. The reaction involves adding this compound to an aldehyde group, facilitating chain elongation and the creation of new stereocenters. []
Q10: How does this compound contribute to the synthesis of fluorinated compounds?
A10: It plays a crucial role in creating a key intermediate, 1,1,1,2,2-perfluoropropane, which is further processed to yield 2,3,3,3-tetrafluoropropene, a valuable fluorinated building block. []
Q11: Have there been any computational studies on this compound reactions?
A11: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of this compound addition to carbonyl compounds. These investigations have provided insights into the reaction pathways, transition states, and factors influencing stereoselectivity. []
Q12: What about ab initio studies on this compound reactions?
A12: Ab initio methods have been used to investigate the reaction of this compound with 1-halogen-3-methoxy-1-propynes. These studies explored the reaction mechanism, proposing an addition-elimination pathway as the preferred route. []
Q13: How do structural variations in substrates influence their reactivity with this compound?
A13: The steric bulk of the substrate plays a significant role in its reaction with this compound. Bulky groups can hinder the approach of the Grignard reagent, influencing both reaction rates and stereochemical outcomes. [, ] ,
Q14: How is the stability of this compound solutions typically maintained?
A14: this compound solutions are typically prepared and stored in ethereal solvents like diethyl ether or tetrahydrofuran under an inert atmosphere to prevent decomposition due to moisture and oxygen.
Q15: What safety precautions are essential when working with this compound?
A15: Due to its high reactivity, handling this compound requires stringent safety precautions: working under an inert atmosphere in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat), and having a fire extinguisher readily available are essential.
Q16: How can the concentration of this compound solutions be determined?
A16: Titration methods, often using an indicator like phenanthroline, are commonly employed to determine the concentration of Grignard reagents like this compound.
Q17: What analytical techniques are used to characterize the products formed in reactions involving this compound?
A17: Various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), are routinely employed to characterize the products formed in reactions involving this compound. [, , , ]
Q18: What happens to this compound upon exposure to the environment?
A18: this compound reacts vigorously with water, producing methane gas and magnesium hydroxide. It is expected to degrade rapidly in the environment due to its high reactivity with moisture.
Q19: Are there any alternatives to this compound for specific reactions?
A19: Depending on the desired transformation, several alternatives to this compound can be considered. For instance, organolithium reagents, organozinc reagents, or other Grignard reagents with different alkyl or aryl groups might offer alternative reactivity or selectivity profiles. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.